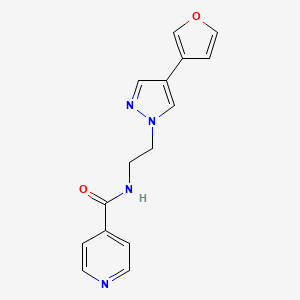

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(12-1-4-16-5-2-12)17-6-7-19-10-14(9-18-19)13-3-8-21-11-13/h1-5,8-11H,6-7H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQWIPMSXLANFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl and 1H-pyrazol-1-yl intermediates, followed by their coupling with an isonicotinamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce pyrazolines.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Heterocyclic Derivatives

Key Observations

Core Heterocycles :

- The target compound’s pyrazole-furan system contrasts with pyridazine (I-6230) or isoxazole (I-6273) cores in . Furan’s electron-rich nature may enhance π-π stacking compared to pyridazine’s electron-deficient ring .

- Example 53 () employs a pyrazolo[3,4-d]pyrimidin core, which offers a larger planar surface for target engagement .

Example 53’s sulfonamide and fluorophenyl groups contribute to enhanced binding affinity and metabolic resistance .

Thermal Stability :

- Example 53’s melting point (175–178°C) suggests higher crystallinity and stability compared to the target compound, for which such data are unavailable .

Research Implications

- Target Compound : The furan-pyrazole-isonicotinamide hybrid may excel in contexts requiring moderate molecular weight and dual hydrogen-bonding capacity.

- Analogues : Pyridazine/isoxazole derivatives () prioritize lipophilicity, while Example 53 () exemplifies how bulkier substituents improve thermal and metabolic profiles.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 361.405 g/mol. The compound features a complex structure that includes multiple heterocyclic rings, which are characteristic of pyrazole derivatives known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring and subsequent modifications to introduce the furan and isonicotinamide moieties. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity. For example, reactions may be conducted under reflux conditions or in inert atmospheres to prevent degradation of sensitive intermediates.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In comparative assays against various pathogenic organisms, it demonstrated strong inhibitory effects. For instance, it showed an inhibition zone of 30 mm against certain strains of Escherichia coli, which is comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| E. coli | 30 | Standard Antibiotic |

| Staphylococcus aureus | 28 | Standard Antibiotic |

| Candida albicans | 25 | Standard Antifungal |

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets. Molecular docking studies have suggested that it interacts with key enzymes involved in microbial resistance, such as sterol 14-alpha demethylase and penicillin-binding proteins (PBPs). These interactions are facilitated through hydrogen bonding with amino acid residues in the active sites of these enzymes .

Case Studies

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it possesses selective cytotoxicity, particularly against renal cancer cell lines, with an IC50 value of approximately 1.143 µM. This suggests potential for development as an anticancer agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Renal Cancer | 1.143 |

| Colon Adenocarcinoma | 9.27 |

| Ovarian Adenocarcinoma | 2.76 |

Future Directions

The promising biological activities exhibited by this compound suggest potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies. Further research is warranted to explore its efficacy in vivo and to elucidate its full mechanism of action.

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-furan core followed by coupling with the isonicotinamide moiety. Key steps include:

- Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or alkynes under acidic conditions .

- Step 2: Functionalization of the pyrazole N-1 position with an ethyl linker using nucleophilic substitution reactions (e.g., alkylation with bromoethyl intermediates) .

- Step 3: Coupling the ethyl-linked pyrazole-furan intermediate with isonicotinamide via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in anhydrous DMF or DCM .

Optimization Tips: - Use high-purity reagents and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF for solubility) and temperature (60–80°C for amidation) to improve yields .

Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify furan protons (δ 6.2–7.5 ppm as doublets), pyrazole protons (δ 7.8–8.2 ppm for N-aryl), and ethyl linker protons (δ 3.5–4.5 ppm for N-CH₂) .

- ¹³C NMR: Confirm carbonyl (δ 165–170 ppm) and aromatic carbons (furan: δ 110–150 ppm; pyrazole: δ 140–160 ppm) .

- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the expected structure .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Anticancer Activity:

- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with controls like cisplatin .

- Antimicrobial Screening:

- Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

- Enzyme Inhibition:

- Test inhibition of COX-2 or kinases via fluorometric assays, using celecoxib or staurosporine as reference inhibitors .

Advanced Research Questions

Q. How does the furan-pyrazole-isonicotinamide scaffold influence target selectivity in enzyme inhibition studies?

Methodological Answer:

- Structural Insights:

- The furan ring enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2), while the pyrazole acts as a hydrogen-bond acceptor, improving affinity for ATP-binding sites in kinases .

- The isonicotinamide group introduces polarity, potentially targeting NAD⁺-dependent enzymes .

- Comparison Studies:

Q. What computational strategies predict binding affinities and guide structural optimization?

Methodological Answer:

- Molecular Docking:

- QSAR Modeling:

- MD Simulations:

Q. How to resolve contradictions in biological activity data across different cell lines or model organisms?

Methodological Answer:

- Variable Analysis:

- Test cell permeability via Caco-2 assays or measure logD (octanol-water) to identify bioavailability issues .

- Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms) to detect rapid degradation .

- Mechanistic Studies:

- Perform transcriptomics (RNA-seq) or phosphoproteomics to identify pathway-specific variations (e.g., NF-κB vs. MAPK activation in resistant lines) .

Q. What strategies mitigate stability issues (e.g., hydrolysis of amide bonds) during in vivo studies?

Methodological Answer:

- Structural Modifications:

- Introduce electron-withdrawing groups (e.g., CF₃) near the amide bond to reduce hydrolysis .

- Replace the ethyl linker with a PEG spacer to enhance solubility and reduce enzymatic cleavage .

- Formulation Approaches:

- Use liposomal encapsulation or cyclodextrin complexes to protect the compound from plasma esterases .

- Conduct stability assays in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) to guide dosage regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.